molecular formula C20H24N2O4S B10989421 trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B10989421
M. Wt: 388.5 g/mol
InChI Key: SFKUMKPOLBZLAF-UHFFFAOYSA-N
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Description

trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of 2-aminothiophenol with α-haloketones.

    Acylation Reaction: The thiazole derivative is then acylated using 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

    Cyclohexane Derivative Formation: The acylated thiazole is reacted with trans-4-aminomethylcyclohexanecarboxylic acid under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or antimicrobial agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These interactions may influence enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic acid
  • trans-4-Methyl-1-cyclohexanecarboxylic acid

Uniqueness

Compared to similar compounds, trans-4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is unique due to the presence of the thiazole ring and the methoxyphenyl group. These functional groups confer distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

4-[[[2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H24N2O4S/c1-26-17-5-3-2-4-16(17)19-22-15(12-27-19)10-18(23)21-11-13-6-8-14(9-7-13)20(24)25/h2-5,12-14H,6-11H2,1H3,(H,21,23)(H,24,25)

InChI Key

SFKUMKPOLBZLAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CC(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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